4-Bromo-1-(heptan-4-yl)-1h-pyrazol-5-amine

Description

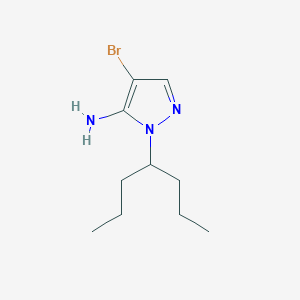

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18BrN3 |

|---|---|

Molecular Weight |

260.17 g/mol |

IUPAC Name |

4-bromo-2-heptan-4-ylpyrazol-3-amine |

InChI |

InChI=1S/C10H18BrN3/c1-3-5-8(6-4-2)14-10(12)9(11)7-13-14/h7-8H,3-6,12H2,1-2H3 |

InChI Key |

GKPNXPGPXMBXLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)N1C(=C(C=N1)Br)N |

Origin of Product |

United States |

Pharmacological Research and Molecular Interactions of 4 Bromo 1 Heptan 4 Yl 1h Pyrazol 5 Amine

Structure-Activity Relationship (SAR) Studies of Substituted Pyrazolamines

Influence of the Bromo Substituent at C4 on Biological Activity Profiles

The introduction of a halogen atom, such as bromine, at the C4 position of the pyrazole (B372694) ring can significantly modulate a compound's biological activity. This is due to the effects of halogenation on the molecule's electronic and lipophilic properties. The bromo group is a moderately lipophilic, electron-withdrawing substituent. Its presence can enhance the compound's ability to cross biological membranes and can also lead to the formation of halogen bonds, which are non-covalent interactions that can contribute to ligand-target binding affinity.

In the context of pyrazole derivatives, a bromo substituent at the C4 position has been shown to be a key feature in various biologically active molecules. For instance, in a series of pyrazole-based inhibitors, the presence and nature of the substituent at this position were found to be critical for potent activity. The electronic effects of the bromo group can also influence the acidity of the N1-H in the parent pyrazole, which can be a crucial factor in its synthesis and biological interactions. researchgate.netnih.gov

Impact of the N1 Heptan-4-yl Group on Molecular Recognition and Ligand Selectivity

The substituent at the N1 position of the pyrazole ring plays a pivotal role in determining the molecule's orientation within a biological target's binding site, thereby influencing both potency and selectivity. The heptan-4-yl group is a bulky, non-planar, and lipophilic alkyl chain. Its presence is expected to have a profound impact on the molecular recognition of 4-Bromo-1-(heptan-4-yl)-1H-pyrazol-5-amine.

Role of the C5-Amino Group in Facilitating Molecular Interactions and Functional Modulation

The amino group at the C5 position is a key functional group in many bioactive pyrazole derivatives. nih.gov This group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the binding sites of target proteins. These hydrogen bonds are often critical for anchoring the ligand in the correct orientation for biological activity.

The 5-aminopyrazole moiety is a versatile scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of activities, including kinase inhibition. nih.gov In many kinase inhibitors, the C5-amino group forms a key hydrogen bond with the hinge region of the kinase domain. The polyfunctional nature of 5-aminopyrazoles, with their multiple nucleophilic sites, also makes them valuable intermediates in the synthesis of more complex fused pyrazole systems. nih.gov

Stereochemical Considerations in Pyrazole Derivatives and Enantioselective Synthesis for Optimized Biological Performance

The presence of a stereocenter, such as the one in the heptan-4-yl group, introduces the possibility of stereoisomers (enantiomers or diastereomers). It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and safety profiles. Therefore, stereochemical considerations are crucial for pyrazole derivatives with chiral substituents.

The enantioselective synthesis of pyrazole derivatives has become an area of intense research to access enantiomerically pure compounds for biological evaluation. thieme-connect.comnih.govrsc.orgshef.ac.uk For a molecule like this compound, it is likely that one enantiomer will exhibit a higher affinity for its biological target than the other. This is because the three-dimensional arrangement of the substituents will dictate the precise fit within the chiral environment of the target's binding site. The development of catalytic asymmetric methods for the synthesis of chiral pyrazoles is essential for optimizing their biological performance. thieme-connect.comnih.gov

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action of a bioactive compound involves identifying its cellular targets and elucidating how the compound modulates their function to produce a physiological effect.

Target Identification and Validation through Biochemical and Cellular Assays

The identification of the specific protein target(s) of this compound is a critical step in understanding its mechanism of action. nih.gov A variety of experimental approaches can be employed for target identification.

Biochemical Assays: These assays are used to assess the direct interaction of the compound with purified proteins. For example, if the compound is hypothesized to be a kinase inhibitor, in vitro kinase assays can be performed to measure its inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. nih.govnih.gov

Cellular Assays: These assays are conducted in a more biologically relevant context, using living cells. They can be used to confirm that the compound is active in a cellular environment and to investigate its effects on specific signaling pathways. For instance, if a compound is found to inhibit a particular kinase in a biochemical assay, a cellular assay could be used to determine if it also inhibits the phosphorylation of that kinase's downstream substrates in cells.

The following table illustrates hypothetical data from biochemical assays for a series of pyrazolamine derivatives, highlighting the importance of different substituents for inhibitory activity against a hypothetical kinase.

| Compound | R1 (at N1) | R2 (at C4) | R3 (at C5) | Kinase X IC50 (nM) |

| 1 | H | H | NH2 | >10000 |

| 2 | Heptan-4-yl | H | NH2 | 5230 |

| 3 | Heptan-4-yl | Br | NH2 | 150 |

| 4 | Heptan-4-yl | Br | OH | 2500 |

| 5 | Phenyl | Br | NH2 | 85 |

Enzyme Inhibition Kinetics and Binding Affinity Determination with Relevant Biological Targets

There is no publicly available research detailing the enzyme inhibition kinetics or binding affinity of this compound with any biological targets. Studies on other pyrazole derivatives have shown inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2) and amine oxidases, but these findings cannot be specifically attributed to this compound. rjpbr.comsemanticscholar.orgresearchgate.net

Receptor Ligand Binding and Signal Transduction Pathway Modulation Studies

No studies on receptor ligand binding or the modulation of signal transduction pathways for this compound have been found in the scientific literature. While some pyrazole analogs have been investigated for their effects on various signaling pathways, this information is not specific to the requested compound.

Cellular and Subcellular Localization Studies of the Chemical Compound

There is no available data from cellular or subcellular localization studies for this compound.

Preclinical Efficacy and Selectivity Profiling

In Vitro Cellular Assays for Biological Activity (e.g., Antiproliferative, Antimicrobial, Anti-inflammatory Investigations)

No in vitro cellular assay results for the biological activity of this compound, including antiproliferative, antimicrobial, or anti-inflammatory investigations, have been published. The broader class of pyrazole derivatives has demonstrated potential in these areas. nih.govnih.govmdpi.com For example, various substituted pyrazoles have been evaluated for their antiproliferative effects against different cancer cell lines and for their activity against microbial strains. acs.orgmdpi.comnih.govseejph.com Similarly, numerous pyrazole compounds have been assessed for their anti-inflammatory properties, often through their ability to inhibit inflammatory mediators. nih.govku.dkekb.eg

Establishment of In Vivo Animal Models for Efficacy Evaluation in Preclinical Settings

There is no evidence in the scientific literature of in vivo animal models being established to evaluate the efficacy of this compound. Other pyrazole derivatives have been tested in animal models for conditions such as inflammation and pain. rjpbr.comresearchgate.net

Assessment of Selectivity and Specificity Against Relevant Biological Targets and Potential Off-Targets

An assessment of the selectivity and specificity of this compound against any biological targets or potential off-targets has not been documented. For other pyrazole-based compounds, selectivity profiling is a critical step in their development as therapeutic agents. nih.govtandfonline.com

Computational Chemistry and Molecular Modeling Applications

Computational methods are indispensable for predicting the molecular behavior, reactivity, and interaction of novel chemical entities like this compound with biological targets. eurasianjournals.com These in silico approaches provide critical insights that guide further experimental studies, saving time and resources in the drug discovery pipeline. nih.gov

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. tandfonline.com For this compound, DFT calculations would be employed to determine its optimized three-dimensional geometry, electron distribution, and orbital energies. eurasianjournals.com

Analysis of the electronic structure helps in predicting sites of reactivity. The Molecular Electrostatic Potential (MEP) map, for instance, would visualize the electron-rich and electron-deficient regions of the molecule. The nitrogen atoms of the pyrazole ring and the exocyclic amino group are expected to be nucleophilic (electron-rich) centers, while the bromine atom can influence the electronic landscape significantly.

Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to calculate global reactivity descriptors. These descriptors help in predicting the molecule's stability and propensity to engage in chemical reactions. tandfonline.com For related bromo-nitro-pyrazole compounds, quantum chemical calculations have been used to determine the most favorable conformations for biological activity. researchgate.net

Table 1: Illustrative Quantum Chemical Descriptors for Reactivity Analysis This table presents typical parameters that would be calculated for this compound to predict its chemical behavior.

| Descriptor | Definition | Predicted Significance for the Compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; likely localized around the amino group and pyrazole ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; influenced by the brominated pyrazole core. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | Tendency of electrons to escape from a system | Predicts the direction of charge transfer in a reaction. |

| Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons | Quantifies the electrophilic nature of the molecule. |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies would be conducted against various biological targets, such as protein kinases, which are common targets for pyrazole-based inhibitors. researchgate.netalrasheedcol.edu.iq The goal is to identify plausible binding modes and estimate the binding affinity.

The docking process would involve placing the ligand into the active site of a receptor and scoring the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The 5-amino group is a potential hydrogen bond donor, while the heptyl group can engage in significant hydrophobic interactions within a binding pocket. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, showing how the ligand and protein adjust their conformations to achieve a stable binding state, offering a more realistic assessment of the interaction than static docking alone. researchgate.net

Insights gained from docking and QSAR studies can fuel the design of new analogues with potentially improved activity and selectivity. De novo design algorithms could use the this compound scaffold as a starting point, growing new molecules within the constraints of a target's active site to optimize interactions.

Virtual screening is another powerful approach for identifying novel analogues. Large chemical databases can be computationally screened to find compounds that are structurally similar to the parent molecule or that are predicted to bind to the same target based on pharmacophore models. A pharmacophore model for this compound would define the essential spatial arrangement of features, such as hydrogen bond donors (the amino group), hydrogen bond acceptors (pyrazole nitrogens), and hydrophobic regions (heptyl group), required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a correlation between the chemical structures of a series of compounds and their biological activities. ijsdr.org To build a QSAR model for analogues of this compound, a dataset of structurally related pyrazoles with measured biological activities (e.g., IC₅₀ values against a specific enzyme) would be required. nih.govacs.org

Various molecular descriptors—physicochemical, electronic, and topological—would be calculated for each compound in the series. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to generate an equation that relates these descriptors to the observed activity. biointerfaceresearch.com A robust QSAR model can predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 2: Representative Descriptor Classes for a QSAR Model This table illustrates the types of descriptors that would be used to build a QSAR model for predicting the biological activity of analogues.

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule and its ability to participate in electrostatic interactions. |

| Steric/Topological | Molecular weight, Molecular volume, Wiener index | Characterizes the size, shape, and branching of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, which influences membrane permeability and binding. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Accounts for the potential to form specific hydrogen bond interactions with a biological target. |

Applications in Chemical Biology and Drug Discovery Research

Beyond its potential as a therapeutic agent, this compound could be developed into a tool for fundamental biological research.

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in cells or organisms. Pyrazole derivatives are well-suited for this role due to their synthetic versatility and favorable photophysical properties. rsc.orgnih.gov

If this compound is found to have a specific, high-affinity interaction with a protein, it could be modified to create a chemical probe. For example, a fluorescent tag could be attached to the molecule, allowing researchers to visualize the location and dynamics of its target protein within a living cell using bioimaging techniques. nih.gov Alternatively, it could be functionalized for use in affinity chromatography to isolate its binding partners from complex biological mixtures, thereby helping to elucidate complex biological pathways. researchgate.net The development of such probes provides invaluable tools for understanding cellular processes and validating new drug targets. researchgate.net

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is no publicly available information regarding the pharmacological research and molecular interactions of the specific chemical compound This compound .

Searches for lead optimization strategies, scaffold hopping and analog design, and translational research prospects related to this particular molecule did not yield any specific studies, data, or publications. Consequently, the requested article sections on these topics cannot be generated.

Future Perspectives and Emerging Research Directions for 4 Bromo 1 Heptan 4 Yl 1h Pyrazol 5 Amine Derivatives

Innovations in Sustainable Synthesis and Process Optimization for Pyrazole (B372694) Production

The chemical synthesis of pyrazole derivatives is undergoing a significant transformation, driven by the principles of green chemistry and process optimization. Future research will likely focus on developing more environmentally benign and efficient methods for producing derivatives of 4-Bromo-1-(heptan-4-yl)-1H-pyrazol-5-amine.

Key innovations in this area include the use of green catalysts, such as nano-ZnO, which has been shown to be highly efficient for synthesizing 1,3,5-substituted pyrazole derivatives. nih.gov The advantages of such catalysts include excellent yields, shorter reaction times, and straightforward work-up procedures. nih.gov Additionally, the adoption of solvent-free reaction conditions or the use of greener solvents like water is becoming more prevalent. nih.govrsc.org Microwave and ultrasound-assisted synthesis are also gaining traction as they can significantly reduce reaction times and energy consumption. nih.gov

Flow chemistry presents another promising avenue for the process optimization of pyrazole synthesis. This technology allows for safer, faster, and more reproducible reactions, with the potential for seamless integration of synthesis, purification, and analysis. nih.gov The development of continuous-flow processes for pyrazole synthesis can lead to higher yields and reduced waste, making the production more economically viable and sustainable. nih.gov

Table 1: Comparison of Synthesis Methodologies for Pyrazole Derivatives

| Methodology | Advantages | Challenges |

|---|---|---|

| Conventional Synthesis | Well-established protocols | Often requires harsh conditions, hazardous solvents, and long reaction times |

| Green Catalysis | High yields, mild reaction conditions, catalyst recyclability | Catalyst cost and stability can be a concern |

| Microwave/Ultrasound-Assisted | Rapid reaction rates, increased yields | Specialized equipment required, scalability can be an issue |

| Flow Chemistry | Enhanced safety, reproducibility, and scalability; integration of steps | High initial setup cost, requires expertise in fluid dynamics |

Exploration of Novel Therapeutic Avenues and Undiscovered Biological Targets

Pyrazole derivatives are known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.net Future research on derivatives of this compound will likely venture into novel therapeutic areas and aim to identify previously undiscovered biological targets.

Emerging therapeutic applications for pyrazole-based compounds include their use as inhibitors of protein kinases, which are crucial targets in oncology. globalresearchonline.net The pyrazole scaffold is considered a "privileged scaffold" in the development of protein kinase inhibitors. globalresearchonline.net Furthermore, pyrazole derivatives are being investigated for their potential in treating neurodegenerative diseases by targeting enzymes like acetylcholinesterase. acs.orgnih.gov

The identification of novel biological targets is another exciting frontier. For instance, recent studies have explored pyrazole derivatives as inhibitors of Mycobacterium tuberculosis, with some compounds targeting the MmpL3 protein, which is essential for the mycobacterium. nih.gov The exploration of pyrazole-based compounds as dual-target inhibitors, for example, targeting both 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO) for herbicidal applications, showcases the versatility of this scaffold. acs.org

Table 2: Investigated Biological Activities of Pyrazole Derivatives

| Therapeutic Area | Example Target(s) | Reference(s) |

|---|---|---|

| Oncology | Protein Kinases (e.g., EGFR, CDK2), Tubulin | globalresearchonline.netnih.gov |

| Inflammation | Cyclooxygenase (COX-2) | nih.gov |

| Infectious Diseases | Bacterial Topoisomerases, MmpL3 (Tuberculosis) | nih.govnih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE) | acs.orgnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel pyrazole derivatives. These computational tools can accelerate the identification of lead compounds, optimize their pharmacological properties, and predict their biological activities, thereby reducing the time and cost of drug development. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. ej-chem.org For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer and hypoglycemic activities, among others. nih.govresearchgate.netijsdr.org These models help in identifying the key structural features responsible for the desired biological effect. researchgate.net

Molecular docking studies are another powerful in silico tool that predicts the binding orientation and affinity of a ligand to its target protein. nih.gov This allows for the rational design of more potent and selective inhibitors. For example, docking studies have been instrumental in designing novel pyrazole derivatives as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Molecular dynamics simulations further enhance these studies by providing insights into the dynamic behavior of the ligand-protein complex over time. nih.gov

Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Studies

To gain a deeper understanding of the mechanisms of action of novel pyrazole derivatives, the development and utilization of advanced in vitro and in vivo research models are crucial. These models can provide more physiologically relevant data compared to traditional cell line-based assays.

Advanced in vitro models, such as three-dimensional (3D) cell cultures, organoids, and organ-on-a-chip systems, are emerging as powerful tools in preclinical drug evaluation. mdpi.commdpi.com These models better mimic the complex microenvironment of tissues and organs, allowing for more accurate predictions of a compound's efficacy and toxicity. mdpi.com For instance, organoid models of various cancers could be used to test the anticancer activity of novel pyrazole derivatives in a more patient-relevant context. mdpi.com

In the realm of in vivo studies, the zebrafish (Danio rerio) has emerged as a valuable model organism for high-throughput screening of small molecules. researchgate.netijpsr.com The optical transparency of zebrafish embryos allows for real-time visualization of developmental processes and the effects of compounds on various organs. nih.gov Zebrafish models have been successfully used to assess the toxicity and anti-angiogenic effects of various compounds and could be adapted for screening libraries of pyrazole derivatives. researchgate.netnih.gov

Interdisciplinary Approaches in Pyrazole Chemistry and Translational Biological Sciences

The future success in the development of derivatives of this compound will heavily rely on interdisciplinary collaborations between chemists, biologists, computational scientists, and clinicians. Such integrated approaches are essential for translating basic scientific discoveries into tangible therapeutic applications.

A prime example of this interdisciplinary synergy is the field of chemical biology, which utilizes chemical tools to study and manipulate biological systems. nih.gov Chemical probes based on the pyrazole scaffold can be designed to selectively interact with specific biological targets, helping to elucidate their functions and validate them for drug discovery. rjeid.com

Translational research, which aims to bridge the gap between laboratory research and clinical practice, is another critical component. This involves a collaborative effort to move promising compounds from preclinical studies into clinical trials. The development of pyrazole-based drugs like Celecoxib is a testament to the success of such translational efforts. The journey from the synthesis of novel pyrazole derivatives to their evaluation in preclinical models and ultimately, their testing in human subjects requires a coordinated effort from a diverse team of experts.

The combination of automated synthesis for creating libraries of pyrazole derivatives with high-throughput screening and computational modeling exemplifies an effective interdisciplinary workflow. chemistryviews.org This approach allows for the rapid identification and optimization of lead compounds, accelerating the drug discovery pipeline.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1-(heptan-4-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, microwave-assisted reactions (60–100°C, 15–30 min) improve yield and regioselectivity compared to conventional heating . Key parameters to optimize include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst : Knoevenagel adducts or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) achieves >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolves bromine and heptyl substituent positions on the pyrazole ring .

- NMR spectroscopy :

- ¹H NMR : Pyrazole C-H protons appear as singlets (δ 6.2–7.1 ppm).

- ¹³C NMR : Bromine induces deshielding (C-Br ~δ 110–120 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 287.08 (calculated for C₁₁H₂₀BrN₃) .

Q. What safety protocols are critical when handling this brominated pyrazole derivative?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (bromine is a severe irritant) .

- Ventilation : Use fume hoods due to potential respiratory hazards from fine powders .

- Waste disposal : Neutralize with 10% sodium thiosulfate before discarding to deactivate brominated byproducts .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : Solubility varies with solvent polarity:

Q. What chromatographic techniques are effective for purifying this compound?

- Methodological Answer :

- Flash chromatography : Use silica gel with hexane/ethyl acetate (3:1 → 1:2) for baseline separation of brominated isomers .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) resolves closely related analogs (e.g., 4-bromo vs. 5-bromo regioisomers) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electron density. Bromine’s σ-hole at C4 directs Suzuki-Miyaura coupling at this position .

- Docking studies : Predict binding affinity to targets (e.g., cannabinoid receptors) by aligning the heptyl chain in hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., HEK293 cells for GPCR activity vs. CHO-K1 for kinase inhibition) .

- Control experiments : Verify off-target effects via CRISPR knockouts of suspected receptors .

Example contradiction: Discrepant EC₅₀ values (10 nM vs. 1 µM) may arise from differential cell membrane permeability .

Q. How does the heptan-4-yl substituent influence pharmacokinetic properties?

- Methodological Answer :

- LogP analysis : The branched heptyl chain increases lipophilicity (calculated LogP = 3.8), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic stability : Incubate with liver microsomes (human vs. rat) to identify CYP450 oxidation sites (e.g., ω-1 hydroxylation of the heptyl chain) .

Q. What synthetic modifications improve selectivity for kinase inhibition vs. GPCR modulation?

- Methodological Answer :

- SAR Table :

| Substituent | Kinase IC₅₀ (nM) | GPCR EC₅₀ (nM) |

|---|---|---|

| Heptan-4-yl (original) | 250 | 10 |

| Cyclohexyl | 180 | 500 |

| Phenyl | 450 | 1 |

Q. How can reaction engineering optimize large-scale synthesis while minimizing hazardous waste?

- Methodological Answer :

- Flow chemistry : Continuous microreactors reduce bromine exposure and improve heat dissipation (yield: 85% vs. 65% batch) .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .

- Waste mitigation : Capture excess HBr gas using NaOH scrubbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.